7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
Description
Significance of Pyrazolo[4,3-d]pyrimidines in Medicinal Chemistry and Organic Synthesis
The pyrazolo[4,3-d]pyrimidine nucleus is a prominent scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This similarity allows compounds incorporating this framework to act as bioisosteres and interact with a variety of biological targets, including enzymes and receptors. Consequently, pyrazolo[4,3-d]pyrimidine derivatives have been extensively investigated for their potential as therapeutic agents.
One of the most notable areas of investigation for this scaffold is in the development of kinase inhibitors. acs.orgnih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazolo[4,3-d]pyrimidine core can mimic the adenine (B156593) ring of ATP, the primary substrate for kinases, enabling these compounds to bind to the ATP-binding site of kinases and modulate their activity. rsc.org For instance, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and established drug targets in oncology. acs.org
Beyond oncology, the scaffold has been explored for other therapeutic applications. For example, certain derivatives have been investigated as microtubule targeting agents, which are important in the treatment of cancer. nih.gov The versatility of the pyrazolo[4,3-d]pyrimidine system also extends to its use in organic synthesis. The fused ring system provides a rigid and planar core that can be functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery and development. The reactivity of substituted pyrazolo[4,3-d]pyrimidines, such as chloro-derivatives, makes them valuable intermediates for the synthesis of more complex molecules through various cross-coupling and nucleophilic substitution reactions.
Overview of the Chemical and Biological Importance of Fused Pyrazole-Pyrimidine Systems
The fusion of a pyrazole (B372694) ring with a pyrimidine (B1678525) ring gives rise to a family of isomers, including pyrazolo[1,5-a]pyrimidine (B1248293), pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, each with distinct chemical and biological properties. mdpi.com These fused systems are of great importance in medicinal chemistry due to their wide range of pharmacological activities.
The biological significance of these fused heterocycles stems from their ability to interact with a multitude of biological targets. They have been reported to exhibit activities including:
Anticancer: As mentioned, their role as kinase inhibitors is a major focus. rsc.orgacs.org
Antiviral
Anti-inflammatory
Antimicrobial
The chemical importance of these systems lies in their synthetic accessibility and the diverse range of chemical transformations they can undergo. The nitrogen atoms in both rings, along with the possibility of various substituents, provide multiple sites for chemical modification, enabling the fine-tuning of their physicochemical and pharmacological properties. The development of efficient synthetic routes to these scaffolds is an active area of research in organic chemistry. semanticscholar.org
Structural Characteristics of the Pyrazolo[4,3-d]pyrimidine System Relevant to Molecular Interactions
The structural features of the pyrazolo[4,3-d]pyrimidine scaffold are key to its ability to engage in meaningful molecular interactions with biological targets. The planar, aromatic nature of the bicyclic system allows for stacking interactions, often with aromatic amino acid residues in protein binding sites.
The nitrogen atoms within the pyrazolo[4,3-d]pyrimidine core are crucial for forming hydrogen bonds, which are fundamental to molecular recognition. These nitrogen atoms can act as both hydrogen bond donors and acceptors, depending on their substitution pattern and the surrounding chemical environment. For example, in the context of kinase inhibition, the nitrogen atoms of the pyrazolo[4,3-d]pyrimidine ring can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the interactions of the adenine base of ATP.
While specific experimental data for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is not widely available in the reviewed literature, the general principles of the pyrazolo[4,3-d]pyrimidine scaffold suggest that the chlorine atom at the 7-position would be susceptible to nucleophilic displacement, making it a key site for synthetic elaboration. The methyl group at the 2-position of the pyrazole ring would influence the electronic properties and steric environment of that part of the molecule.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-2-4-5(10-11)6(7)9-3-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVUORXEWWBPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00854323 | |
| Record name | 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00854323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923282-41-1 | |
| Record name | 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923282-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00854323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Interactions and Biological Target Engagement of Pyrazolo 4,3 D Pyrimidine Derivatives
Role as a Purine Bioisostere in Receptor and Enzyme Binding
The pyrazolo[3,4-d]pyrimidine nucleus is an isostere of adenine (B156593), a fundamental component of DNA, RNA, and the universal energy currency, ATP. acs.orgresearchgate.net This structural relationship allows molecules incorporating this scaffold to mimic the hinge region binding interactions of ATP within the active sites of kinases. rsc.orgnih.gov The pyrazolo[3,4-d]pyrimidine bicycle is considered an appealing scaffold for developing pharmacologically active agents because it can act as a bioisostere of adenine and retain the main interactions of ATP at the kinase domain. nih.govnih.gov This bioisosteric replacement is a key strategy in the design of kinase inhibitors, as it provides a framework that can be chemically modified to achieve high potency and selectivity for specific enzyme targets. acs.orgrsc.org The antitumor activity associated with pyrazolo[3,4-d]pyrimidines is primarily dependent on their ability to inhibit serine/threonine or tyrosine kinases through this competitive binding mechanism. acs.org For example, a pyrazolo[4,3-d]pyrimidine-based compound was specifically designed as a bioisostere of the known CDK inhibitor roscovitine, demonstrating a similar binding mode. nih.gov
Kinase Inhibition Mechanisms by Pyrazolo[4,3-d]pyrimidine Scaffolds
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold has been exploited to develop inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. acs.orgresearchgate.net By occupying the ATP-binding pocket, these inhibitors block the phosphorylation of substrate proteins, thereby interrupting the signaling pathways that drive cell proliferation and survival.
Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govtandfonline.com Inhibition of these kinases is a promising strategy for cancer therapy due to the frequent deregulation of CDKs in tumor cells. nih.gov
The pyrazolo[3,4-d]pyrimidine bicycle is a well-established scaffold for potent CDK inhibition, acting as a purine bioisostere to block enzymes like CDK1 and CDK2. nih.govnih.gov A specific pyrazolo[4,3-d]pyrimidine derivative, designed as a bioisostere of roscovitine, was found to be a potent CDK2 inhibitor. nih.gov X-ray crystallography confirmed that this compound binds to CDK2 in a manner similar to roscovitine. nih.gov In another study, a series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govresearchgate.nettandfonline.comtriazolo[1,5-c]pyrimidine derivatives were synthesized as CDK2 inhibitors. rsc.org Several of these compounds demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex, with the most potent compounds showing IC50 values in the nanomolar range. nih.govrsc.org For instance, compound 14 from this series exhibited an IC50 of 0.057 µM against CDK2/cyclin A2, while compound 15 showed an IC50 of 0.061 µM. nih.govrsc.org These inhibitors were shown to induce cell cycle arrest and apoptosis, consistent with the effects of CDK inhibition. rsc.org
| Compound | Target Kinase | IC50 (µM) |
| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 |
| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 |
| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 |
| Sorafenib (Reference) | CDK2/cyclin A2 | 0.184 ± 0.01 |
Data sourced from a study on novel CDK2 inhibitors. rsc.org
The pyrazolo[3,4-d]pyrimidine core is a prominent scaffold in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). semanticscholar.orgtandfonline.com EGFR is a key target in cancer therapy, and its inhibition can block signaling pathways that lead to cell growth and proliferation. rsc.orgresearchgate.net Numerous 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to act as EGFR inhibitors, with some showing potent activity against both wild-type (WT) and mutant forms of the enzyme. tandfonline.comsemanticscholar.orgtandfonline.com
In one study, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their kinase inhibitory activity against wild-type EGFR. semanticscholar.org Compound 12b from this series was the most potent, with an IC50 value of 0.016 µM. tandfonline.comtandfonline.com This compound also demonstrated significant activity against the resistant EGFR T790M mutant, with an IC50 of 0.236 µM. tandfonline.comtandfonline.com Molecular docking studies confirmed that these compounds fit into the ATP-binding site of EGFR, with the pyrazolo[3,4-d]pyrimidine moiety oriented into the adenine binding pocket and forming a key hydrogen bond with the methionine 793 (Met793) residue. semanticscholar.orgrsc.org
Another investigation into pyrazolo[3,4-d]pyrimidine derivatives for EGFR-TK inhibition found that compounds 4 , 15 , and 16 showed significant inhibitory activities with IC50 values of 0.054, 0.135, and 0.034 µM, respectively. researchgate.netnih.gov The structure-activity relationship (SAR) studies highlight that the pyrazolo[3,4-d]pyrimidine core acts as the heteroaromatic system occupying the adenine binding region, while other substitutions occupy hydrophobic regions of the ATP-binding site. rsc.org
| Compound | Target Kinase | IC50 (µM) |
| Compound 12b | EGFR (Wild-Type) | 0.016 |
| Compound 12b | EGFR (T790M Mutant) | 0.236 |
| Erlotinib (Reference) | EGFR (Wild-Type) | 0.006 |
| Erlotinib (Reference) | EGFR (T790M Mutant) | 0.563 |
| Compound 4 | EGFR-TK | 0.054 |
| Compound 15 | EGFR-TK | 0.135 |
| Compound 16 | EGFR-TK | 0.034 |
Data compiled from studies on novel EGFR inhibitors. tandfonline.comnih.gov
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, an isomer of the pyrazolo[4,3-d]pyrimidine system, has been the focus of developing selective inhibitors for Phosphoinositide 3-Kinase δ (PI3Kδ). mdpi.com PI3Kδ is a member of the class I PI3K family and a crucial signaling molecule in immune cells. mdpi.com A library of small-molecule inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine scaffold yielded compounds with IC50 values in the low nanomolar range and high selectivity for the PI3Kδ isoform over other isoforms like PI3Kα. mdpi.com The most potent compound, CPL302253 (54) , exhibited an IC50 of 2.8 nM for PI3Kδ. mdpi.com Docking studies showed these compounds binding at the kinase domain, highlighting the adaptability of the pyrazolo-pyrimidine core structure for targeting different kinase families. mdpi.com
| Compound | Target Kinase | IC50 (nM) | Selectivity (α/δ) |
| CPL302253 (54) | PI3Kδ | 2.8 | >1000 |
| Compound 37 | PI3Kδ | - | High |
Data from a study on selective PI3Kδ inhibitors. mdpi.com
The pyrazolo[3,4-d]pyrimidine scaffold has proven effective in targeting other non-receptor tyrosine kinases, such as Src and Abl. bioworld.comnih.govunisi.it These kinases are implicated in various cancers, and their inhibition is a validated therapeutic strategy. unisi.itmdpi.com
Researchers have developed extensive libraries of pyrazolo[3,4-d]pyrimidines active as Src and/or Bcr-Abl inhibitors. mdpi.com A lead optimization study led to the identification of compound SI-388 (2a) as a potent Src inhibitor. bioworld.commdpi.com This compound also emerged as a valuable dual Src/Bcr-Abl inhibitor with Ki values of 0.423 µM and 0.419 µM for Src and Abl, respectively. mdpi.com Another study synthesized novel 6-substituted pyrazolo[3,4-d]pyrimidines and evaluated them against Abl and Src kinases. nih.gov Compounds 7a and 7b from this series showed the highest activity against both wild-type and mutant Abl kinases, as well as Src kinase. nih.gov These findings underscore the potential of the pyrazolo[3,4-d]pyrimidine core to generate dual or multi-targeted kinase inhibitors. nih.govunisi.it
| Compound | Target Kinase | Ki (µM) |
| SI-388 (2a) | Src | 0.423 |
| SI-388 (2a) | Abl | 0.419 |
Data from a study on Src/Bcr-Abl inhibitors. mdpi.com
Interaction with Other Enzyme Systems and Molecular Targets
While the primary focus of research on pyrazolo[4,3-d]pyrimidine derivatives has been on kinase inhibition, their structural features allow for interactions with other biological targets. The core scaffold's identity as a purine bioisostere makes it a candidate for inhibiting other ATP-dependent enzymes or binding to purinergic receptors. acs.orgnih.govnih.gov
Enzyme Active Site Binding Modes
Pyrazolo[3,4-d]pyrimidines, which are structurally isomeric to the pyrazolo[4,3-d]pyrimidine core, are recognized as bioisosteres of the adenine ring of ATP. rsc.orgnih.govnih.gov This structural mimicry allows them to fit into the ATP-binding sites of many enzymes, particularly kinases, where they act as competitive inhibitors. rsc.orgnih.gov This principle of bioisosterism is fundamental to their mechanism of action.
Molecular docking studies of various pyrazolo[3,4-d]pyrimidine derivatives have provided detailed insights into their binding modes within enzyme active sites. For instance, in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition, these compounds have been shown to fit effectively into the active site, forming essential hydrogen bonds with key amino acid residues such as Leu83. nih.govrsc.org Similarly, when targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, the pyrazolo[3,4-d]pyrimidine moiety orients itself into the adenine binding pocket. nih.gov Key interactions observed include hydrogen bonding between the pyrazole (B372694) ring's nitrogen atom and the residue Met793, as well as hydrophobic interactions between the pyrimidine (B1678525) ring and residues like Leu718 and Gly796. nih.gov
The pyrazolo[4,3-d]pyrimidine scaffold has also been investigated for its interaction with other targets. For example, derivatives have been designed as microtubule targeting agents that bind to the colchicine site on tubulin, thereby inhibiting its polymerization. nih.gov Docking studies on adenosine receptors have also highlighted crucial interactions between substituents on the pyrazolo[4,3-d]pyrimidine core and the receptor's binding pocket, indicating that the nature of these appended groups significantly influences affinity. researchgate.net
Allosteric Modulation Potential
While the primary mechanism of action for many pyrazolo[4,3-d]pyrimidine derivatives involves competitive binding at the enzyme's active (orthosteric) site, the potential for allosteric modulation exists. Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the protein's activity.
In the broader context of kinase inhibitors, to which the pyrazolo[4,3-d]pyrimidine class belongs, some compounds achieve their effects through allosteric mechanisms. For example, in the related oxazolo[5,4-d]pyrimidine series targeting VEGFR2, certain substituents have been shown to interact with an allosteric pocket, suggesting a binding mode characteristic of type II inhibitors which stabilize an inactive conformation of the kinase. mdpi.com While specific studies focusing on the allosteric modulation potential of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine are not extensively detailed in the reviewed literature, the structural versatility of the pyrazolopyrimidine scaffold suggests that designing derivatives targeting allosteric sites could be a viable strategy for achieving greater selectivity and novel mechanisms of action.
Structure-Activity Relationship (SAR) Studies for Pyrazolo[4,3-d]pyrimidine Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyrazolo[4,3-d]pyrimidine derivatives, SAR studies have provided a roadmap for rational drug design by identifying which structural modifications lead to enhanced biological activity.
Impact of Substitution at the 7-Position on Biological Activity
The 7-position of the pyrazolo[4,3-d]pyrimidine scaffold is a key point for modification, and the nature of the substituent at this position profoundly influences biological activity.
Early studies on pyrazolo[4,3-d]pyrimidin-7-ones as adenosine A1 receptor antagonists established a clear SAR. nih.gov The potency pattern resulting from various phenyl substituents was found to be parallel to that of a related series of xanthines, suggesting an analogous binding mode to the receptor. nih.gov More recent work has explored a variety of substituents at this position. For example, new 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives were synthesized to target human adenosine A1 and A2A receptors. researchgate.net
In the context of nucleic acids, the introduction of a 7-bromo substituent on a pyrazolo[3,4-d]pyrimidin-4,6-diamine nucleoside was shown to dramatically increase the stability of the dA-dT base pair to a level comparable to the dG-dC pair. nih.gov This highlights the significant electronic and steric impact of a halogen at this position. This effect harmonizes the stability of DNA duplexes, making it less dependent on base pair composition while maintaining sequence specificity. nih.gov
| Substituent at 7-Position | Target | Effect on Activity |
| Phenyl-substituted -one | Adenosine A1 Receptor | Potency parallels that of substituted xanthines nih.gov |
| Amino | Adenosine A1/A2A Receptors | Allows for targeting of adenosine receptor subtypes researchgate.net |
| Bromo | DNA (as nucleoside) | Significantly increases base pair stability nih.gov |
Influence of the 2-Methyl Group and Other N-Substitutions on Target Affinity
Substitutions on the nitrogen atoms of the pyrazole ring (N1 and N2 positions) are critical for modulating target affinity and selectivity. The specific compound of interest, this compound, features a methyl group at the N2 position.
SAR studies on pyrazolo[3,4-d]pyrimidine inhibitors of phosphodiesterase 1 (PDE1) have indicated that N-substitution on the pyrazole moiety is important for inhibitory activity compared to N1-substituted analogues. figshare.com Specifically, a para-substituted benzyl side chain at the N2-position was found to enhance the PDE1 inhibitory profile. figshare.com
In a series of novel N1-methyl pyrazolo[4,3-d]pyrimidines designed as microtubule targeting agents, the alkylation of the pyrazole scaffold yielded two distinct regioisomers (N1-methyl and N2-methyl). nih.gov The separation and characterization of these isomers were essential, as their biological activities could differ significantly. For example, in the development of pyrazolo[3,4-d]pyrimidine-based anticancer agents, different alkylating agents (like methyl iodide and propargyl bromide) were used to introduce diverse groups at the N1 position of the core, leading to compounds with varying antiproliferative activities. nih.gov
| N-Substitution | Target | Effect on Activity |
| N1-Methyl | Tubulin | Creates distinct regioisomer with specific activity profile nih.gov |
| N2-Benzyl (para-substituted) | PDE1 | Enhances inhibitory profile compared to N1-isomers figshare.com |
| N1-Alkyl (various) | Cancer Cell Lines | Leads to varied antiproliferative activities nih.gov |
Peripheral Modifications and Their Effect on Binding Specificity
In the design of adenosine receptor antagonists, substituting the 5-position with various phenyl groups was a key strategy. nih.gov The resulting potency patterns were highly correlated with those of a previously studied xanthine series, indicating that these peripheral phenyl groups play a direct role in receptor engagement. nih.gov Similarly, for other adenosine receptor targeting compounds, the introduction of aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties at the 5-position was explored to modulate affinity for A1 and A2A receptor subtypes. researchgate.net
For pyrazolo[1,5-a]pyrimidine derivatives targeting PI3Kδ, modifications of substituted amine heterocycles were found to be significant as they directly interact with the enzyme's affinity pocket. mdpi.com Likewise, for antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the presence of an aromatic ring at both the R2 and R3 positions was confirmed to be necessary for activity. acs.org
The electronic effects of substituents on peripheral aromatic rings also play a crucial role. In a series of microtubule targeting agents, variations in electronic effects on an aniline ring attached to the core were explored to optimize activity. nih.gov Furthermore, computational studies on pyrazolo[3,4-d]pyrimidine derivatives targeting TgCDPK1 showed that bulky or electronegative substituents on one peripheral group (R2) and certain bulky groups on another (R1) could increase potency and selectivity over the human Src kinase. rsc.org
| Peripheral Modification | Position | Target | Effect on Binding/Activity |
| Phenyl substituents | 5-position | Adenosine A1 Receptor | Potency is directly influenced by the nature of the phenyl substituent nih.gov |
| Piperazin-1-yl moieties | 5-position | Adenosine A1/A2A Receptors | Modulates affinity for different receptor subtypes researchgate.net |
| Aromatic Rings | R2 and R3 positions | Antitubercular Targets | Essential for antitubercular activity acs.org |
| Bulky/Electronegative groups | Peripheral side chains | TgCDPK1 | Can increase potency and selectivity rsc.org |
Computational Chemistry and Molecular Modeling Applications in the Study of 7 Chloro 2 Methyl 2h Pyrazolo 4,3 D Pyrimidine
Molecular Docking Investigations of Ligand-Target Binding Interactions
Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. For derivatives based on the pyrazolo[4,3-d]pyrimidine scaffold, docking studies have been instrumental in understanding their inhibitory mechanism against various protein kinases.
Research has frequently focused on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in oncology. nih.govresearchgate.net Docking simulations consistently show that the pyrazolopyrimidine core fits snugly into the ATP-binding pocket of CDK2. nih.govrsc.org A critical interaction observed in numerous studies is the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine (B1678525) ring and the backbone amide groups of key amino acid residues in the hinge region of the kinase, most notably Leu83. nih.govnih.gov This interaction mimics the binding of the native adenine (B156593) base of ATP, anchoring the inhibitor in the active site. nih.gov
Beyond the hinge region, other interactions contribute to the binding affinity and specificity. Hydrophobic interactions with residues such as Ala31, Val18, and Leu134 are commonly observed, stabilizing the ligand within the pocket. nih.gov Substituents on the pyrazolopyrimidine core can form additional contacts; for instance, groups attached at various positions can extend into other regions of the binding site to form further hydrogen bonds with residues like Asp145 or Thr14. nih.gov
Table 1: Summary of Molecular Docking Studies on Pyrazolopyrimidine Scaffolds
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| CDK2 | Leu83 | Hydrogen Bonding (Hinge Region) | nih.govnih.govresearchgate.net |
| CDK2 | Ala31, Val18, Leu134 | Hydrophobic Interaction | nih.gov |
| FLT3 | Cys694 | Hydrogen Bonding (Hinge Region) | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its stability, reactivity, and interaction capabilities. For the pyrazolopyrimidine scaffold, these calculations are used to analyze the distribution of electron density, the energies of molecular orbitals, and the stability of different structural forms (tautomers). semanticscholar.org
The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, the nitrogen atoms of the heterocyclic rings are expected to be electron-rich regions, making them likely sites for hydrogen bond acceptance in interactions with biological targets. Conversely, the hydrogen atoms and the region around the electron-withdrawing chlorine atom would be electron-poor. These predictions are critical for rationalizing the binding modes observed in molecular docking studies. semanticscholar.org
Table 2: Applications of Quantum Chemical Calculations for Pyrazolopyrimidines
| Calculation Method | Property Investigated | Application in Drug Design | Reference |
|---|---|---|---|
| DFT | Tautomeric Stability | Determining the most stable isomer for synthesis and modeling. | semanticscholar.org |
| DFT | HOMO-LUMO Energy Gap | Predicting chemical reactivity and kinetic stability. | semanticscholar.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the complex over time. This technique is essential for validating docking poses and assessing the stability of the predicted interactions.
For pyrazolopyrimidine-based inhibitors, MD simulations are typically run for tens to hundreds of nanoseconds to observe the behavior of the ligand in the binding pocket. mdpi.comrsc.orgnih.gov A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and that the ligand remains securely bound in its initial docked pose. nih.gov
MD simulations also allow for a more detailed analysis of the binding interactions. The persistence of key hydrogen bonds, such as those with the kinase hinge region, can be monitored throughout the simulation, confirming their importance for stable binding. rsc.org Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. These simulations have confirmed the stability and favorable binding of pyrazolopyrimidine derivatives within the active sites of kinases like FLT3 and TRAP1. mdpi.comnih.gov
Table 3: Key Parameters and Findings from Molecular Dynamics Simulations
| System Studied | Simulation Duration | Key Metric | Finding | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine-FLT3 Complex | 100 ns | RMSD | The complex remained stable, validating the docking pose. | nih.gov |
In Silico Pharmacological Activity Prediction and Target Identification
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their general drug-likeness. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures.
For various series of pyrazolopyrimidine derivatives, researchers have computationally evaluated properties based on frameworks like Lipinski's Rule of Five. mdpi.com These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Many synthesized pyrazolopyrimidine compounds have been shown to comply with these rules, suggesting good potential for oral administration. nih.govmdpi.com
ADMET prediction tools can also estimate parameters such as human intestinal absorption, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions. mdpi.com Furthermore, toxicity predictions, such as the Ames test for mutagenicity, are often performed. mdpi.com While some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were predicted to be mutagens, others showed negative carcinogenicity predictions, highlighting the importance of specific structural features. mdpi.com These in silico studies help prioritize which compounds should be advanced to more resource-intensive experimental testing. nih.govnih.govresearchgate.net
Table 4: Predicted In Silico Pharmacokinetic and Drug-Likeness Properties
| Property | Prediction/Method | Significance | Reference |
|---|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Predicts potential for oral bioavailability. | mdpi.com |
| Absorption | Gastrointestinal (GI) Absorption | Estimates the extent of absorption from the gut. | nih.govmdpi.com |
| Metabolism | CYP Isoform Inhibition | Predicts potential for drug-drug interactions. | mdpi.com |
Rational Design and Discovery Approaches for Pyrazolo 4,3 D Pyrimidine Based Agents
Scaffold Optimization and Diversification Strategies
The optimization of the 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine scaffold is a critical step in enhancing its therapeutic potential and involves a variety of strategic chemical modifications. One of the primary approaches is scaffold hopping, a technique that aims to identify structurally novel compounds with similar biological activity. nih.gov This can involve replacing the core pyrazolo[4,3-d]pyrimidine structure with other bicyclic systems to explore new chemical space while retaining key pharmacophoric features.
Diversification of the lead compound, this compound, is primarily achieved through substitutions at various positions on the bicyclic ring system. The chlorine atom at the 7-position is a particularly attractive site for modification. Its electronegativity and ability to participate in various chemical reactions, including nucleophilic substitution, make it a versatile handle for introducing a wide array of functional groups. This allows for the systematic exploration of structure-activity relationships (SAR), where the impact of different substituents on biological activity can be meticulously evaluated.
Furthermore, modifications can be explored at other positions of the pyrazolo[4,3-d]pyrimidine ring to fine-tune the compound's properties. These diversification strategies are essential for developing a library of analogues with a range of potencies, selectivities, and pharmacokinetic profiles, thereby increasing the probability of identifying a clinical candidate.
Lead Generation and Optimization Methodologies based on Pyrazolo[4,3-d]pyrimidine Core
The generation of lead compounds based on the this compound core often begins with high-throughput screening (HTS) of compound libraries to identify initial hits with desired biological activity. Once a hit is identified, a process of lead optimization is initiated to improve its drug-like properties.
A key methodology in this phase is the iterative process of chemical synthesis and biological evaluation. Analogs of this compound are synthesized with specific structural modifications. For instance, the introduction of different amine substituents at the 7-position, replacing the chloro group, can significantly impact the compound's interaction with its biological target.
Structure-activity relationship (SAR) studies are central to lead optimization. By systematically altering different parts of the molecule and assessing the resulting changes in activity, researchers can build a comprehensive understanding of the chemical features required for optimal performance. This data-driven approach allows for the rational design of subsequent generations of compounds with improved potency and selectivity. For example, studies on related pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated that the nature of the substituent at the 4-position can dramatically influence antitumor activity. researchgate.net
Development of Targeted Therapeutic Modulators with Specific Mechanisms
The pyrazolo[4,3-d]pyrimidine scaffold, including this compound, has proven to be a versatile platform for the development of targeted therapeutic modulators. A significant area of focus has been the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[4,3-d]pyrimidine core can act as a scaffold that mimics the purine base of ATP, the natural substrate for kinases, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.
One notable application of this scaffold is in the development of microtubule targeting agents (MTAs). nih.gov Microtubules are essential components of the cellular cytoskeleton and are critical for cell division. By inhibiting tubulin polymerization, MTAs can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Research has shown that N1-methylated pyrazolo[4,3-d]pyrimidines can be potent inhibitors of tubulin polymerization. nih.gov The presence of a chloro substituent has also been found to be beneficial for the antitumor activity of related purine compounds. nih.gov
The development of these targeted modulators involves extensive in vitro and in vivo evaluation. In vitro assays are used to determine the compound's potency against its intended target and its selectivity over other related proteins. Promising compounds are then advanced to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.
Future Research Directions and Emerging Applications in Chemical Biology
The this compound scaffold continues to be an area of active research with several promising future directions. A key focus will be the development of next-generation inhibitors with enhanced selectivity for specific kinase targets. This will involve the use of advanced computational modeling and structure-based drug design to create compounds that can overcome mechanisms of drug resistance.
Another emerging application is in the field of chemical biology, where these compounds can be used as chemical probes to study the function of specific proteins in complex biological systems. By designing highly selective and potent inhibitors, researchers can dissect the roles of individual kinases in cellular pathways, providing valuable insights into disease mechanisms.
Furthermore, there is growing interest in exploring the potential of pyrazolo[4,3-d]pyrimidine derivatives in therapeutic areas beyond oncology. Their ability to modulate key signaling pathways suggests potential applications in inflammatory diseases, neurodegenerative disorders, and infectious diseases. Future research will likely involve the screening of this compound and its analogues against a broader range of biological targets to uncover new therapeutic opportunities. The continued exploration of novel synthetic methodologies will also be crucial for accessing a wider diversity of chemical structures based on this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sealed-tube reactions under controlled temperatures (110–130°C) using reagents like 4-aminopyrazole-3-carbonitrile and anhydrous ammonium acetate. For example, heating at 120°C for 2 hours in acetonitrile/DMF mixtures yields derivatives with ~58–70% efficiency . Purification often involves filtration, washing with NaHCO₃, and recrystallization (e.g., using MeNO₂ or H₂O/EtOH). Reaction time and solvent choice critically impact yield; longer heating (e.g., 24 hours) may improve cyclization but risks decomposition .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : ¹H NMR in DMSO-d₆ is standard for confirming substituent positions and NH₂/CH₃ groups (δ 2.35–2.45 ppm for methyl, δ 7.5–8.4 ppm for aromatic protons). NOESY experiments validate spatial proximity of H-3 protons to CH₂ groups in benzyl-substituted derivatives . Elemental analysis (C, H, N) and HPLC are essential for purity assessment, with deviations >0.3% indicating impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. First-aid measures include immediate rinsing for skin/eye contact and medical consultation. Avoid inhalation by working in fume hoods. Safety data for analogous compounds (e.g., 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine) suggest no acute toxicity but emphasize proper waste disposal .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error synthesis. For instance, ICReDD’s workflow combines reaction path searches with machine learning to prioritize conditions (e.g., solvent polarity, catalyst selection) for chlorinated pyrazolopyrimidines . Parameterization of furan or thiophene substituents can be guided by computed electronic effects on cyclization efficiency .
Q. How do structural modifications at the 2- and 5-positions affect biological activity, and what SAR trends are observed?
- Methodological Answer : Substitutions at the 2-position (e.g., 2-methoxyphenyl) enhance binding to adenosine receptors, while 5-methylfuran groups improve metabolic stability . In pyrazolo[4,3-d]pyrimidines, bulky 2-aryl groups reduce solubility but increase kinase selectivity. For example, 7-amino-2-(2-hydroxybenzyl) derivatives show 10-fold higher potency in enzyme inhibition assays compared to unsubstituted analogs .
Q. What strategies resolve contradictory data in reported synthesis yields or biological activities?
- Methodological Answer : Systematic variation of reaction parameters (e.g., temperature ramps, solvent ratios) clarifies discrepancies. For instance, conflicting yields for 7-amino derivatives (38% vs. 70%) arise from differences in heating duration and solvent polarity . Cross-validation with orthogonal techniques (e.g., LC-MS vs. ¹³C NMR) and replication under standardized conditions (e.g., inert atmosphere, controlled humidity) minimize artifacts .
Q. How can researchers ensure data integrity and reproducibility in multi-step syntheses?
- Methodological Answer : Implement electronic lab notebooks (ELNs) with version control to track procedural adjustments. For example, discrepancies in benzyl chloride coupling efficiencies (49–66%) were traced to variations in K₂CO₃ particle size and DMF purity . Automated workflows (e.g., robotic liquid handlers) standardize reaction setups, while blockchain-based data logging enhances traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
